4-((S)-1-Amino-2,2,2-trifluoro-ethyl)-benzoic acid ethyl ester
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Overview
Description
4-((S)-1-Amino-2,2,2-trifluoro-ethyl)-benzoic acid ethyl ester is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are commonly found in various natural and synthetic products. This particular compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((S)-1-Amino-2,2,2-trifluoro-ethyl)-benzoic acid ethyl ester typically involves the esterification of 4-((S)-1-Amino-2,2,2-trifluoro-ethyl)-benzoic acid with ethanol in the presence of a catalyst. The reaction is usually carried out under acidic conditions, often using sulfuric acid or hydrochloric acid as the catalyst . The reaction can be represented as follows:
4-((S)-1-Amino-2,2,2-trifluoro-ethyl)-benzoic acid+EthanolH2SO44-((S)-1-Amino-2,2,2-trifluoro-ethyl)-benzoic acid ethyl ester+Water
Industrial Production Methods
In industrial settings, the production of this ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures high purity and scalability .
Chemical Reactions Analysis
Types of Reactions
4-((S)-1-Amino-2,2,2-trifluoro-ethyl)-benzoic acid ethyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically involves aqueous acid (e.g., HCl) or base (e.g., NaOH) under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Hydrolysis: 4-((S)-1-Amino-2,2,2-trifluoro-ethyl)-benzoic acid and ethanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-((S)-1-Amino-2,2,2-trifluoro-ethyl)-benzoic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((S)-1-Amino-2,2,2-trifluoro-ethyl)-benzoic acid ethyl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate biological membranes. The amino group can form hydrogen bonds with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: Similar ester structure but lacks the trifluoromethyl and amino groups.
Methyl 4-aminobenzoate: Contains an amino group but lacks the trifluoromethyl group.
4-((S)-1-Amino-2,2,2-trifluoro-ethyl)-benzoic acid: The corresponding carboxylic acid without the ester group.
Uniqueness
4-((S)-1-Amino-2,2,2-trifluoro-ethyl)-benzoic acid ethyl ester is unique due to the presence of both the trifluoromethyl and amino groups, which impart distinct chemical and biological properties.
Properties
CAS No. |
886369-03-5 |
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Molecular Formula |
C11H12F3NO2 |
Molecular Weight |
247.21 g/mol |
IUPAC Name |
ethyl 4-(1-amino-2,2,2-trifluoroethyl)benzoate |
InChI |
InChI=1S/C11H12F3NO2/c1-2-17-10(16)8-5-3-7(4-6-8)9(15)11(12,13)14/h3-6,9H,2,15H2,1H3 |
InChI Key |
DQNXCZFKVCZAMA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(C(F)(F)F)N |
Origin of Product |
United States |
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